molecular formula C20H30N2O2 B4935376 N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide

N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide

Cat. No.: B4935376
M. Wt: 330.5 g/mol
InChI Key: WDODIEVHGUFJHV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as HDPC, is a compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. HDPC is a synthetic compound that belongs to the class of indanecarboxamides. It has been studied for its ability to modulate the activity of certain receptors in the brain, which has led to its investigation as a potential treatment for various neurological disorders.

Mechanism of Action

N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide acts as a partial agonist at the dopamine D2 receptor, which means that it can both activate and inhibit the receptor depending on the concentration of the compound and the level of receptor activity. This compound has been shown to increase the release of dopamine in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce anxiety-like behavior. This compound has also been shown to increase the expression of certain proteins in the brain, which may be involved in its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its ability to selectively target the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively low potency compared to other compounds that target the dopamine D2 receptor, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as several studies have shown promising results in animal models. Another area of interest is its potential as a treatment for schizophrenia and other neurological disorders, as it has been shown to modulate the activity of the dopamine D2 receptor, which is implicated in these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 1-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Scientific Research Applications

N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. One of the key areas of research has been its ability to modulate the activity of the dopamine D2 receptor, which has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. This compound has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,15-23)14-21-18(24)20(22-10-6-3-7-11-22)12-16-8-4-5-9-17(16)13-20/h4-5,8-9,23H,3,6-7,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODIEVHGUFJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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